Iotetric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iotetric acid typically involves several steps, including esterification and catalytic hydrogenation. One common method involves the use of vegetable oil acid to produce dimeric acid, followed by normal pressure esterification with lower alcohols in the presence of catalysts such as paratoluenesulfonic acid and zinc oxide . The resulting monomer acid ester undergoes catalytic hydrogenation to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar methods but on a larger scale. The process involves the use of specialized equipment to ensure high yield and purity. The steps include esterification, hydrogenation, saponification, and acidification, followed by crystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Iotetric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Iotetric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: this compound is employed in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials .
Mechanism of Action
The mechanism of action of iotetric acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Iopodic acid: Used as a cholecystographic agent and in the treatment of hyperthyroidism.
Zoledronic acid: A bisphosphonate used to treat osteoporosis and bone metastases.
Uniqueness
Iotetric acid stands out due to its unique reactivity and selectivity, which make it suitable for specific applications that other compounds may not be able to achieve. Its ability to undergo various chemical reactions and its potential in multiple scientific fields highlight its versatility and importance .
Properties
CAS No. |
60019-19-4 |
---|---|
Molecular Formula |
C24H22I6N2O10 |
Molecular Weight |
1259.9 g/mol |
IUPAC Name |
3-[[2-[2-[2-[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C24H22I6N2O10/c25-11-7-13(27)21(19(29)17(11)23(35)36)31-15(33)9-41-5-3-39-1-2-40-4-6-42-10-16(34)32-22-14(28)8-12(26)18(20(22)30)24(37)38/h7-8H,1-6,9-10H2,(H,31,33)(H,32,34)(H,35,36)(H,37,38) |
InChI Key |
XPEPMWYMISJEEQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Canonical SMILES |
C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
60019-19-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.